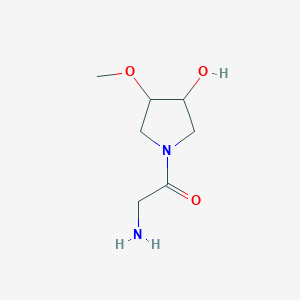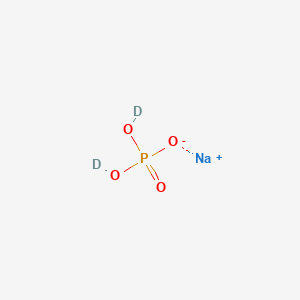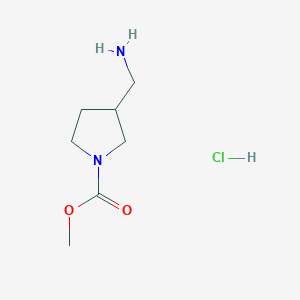
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one, also known as 2-AMAP, is an organic compound with a wide variety of applications in scientific research. It is a synthetic derivative of pyrrolidinone, a naturally occurring molecule found in many plants and animals. 2-AMAP is used as a precursor in the synthesis of a range of compounds, including pharmaceuticals, cosmetics, and agricultural chemicals. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of amino acids. In addition, 2-AMAP has been studied for its potential medical applications, such as the treatment of cancer and neurological disorders.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
- Rearrangement of Beta-Amino Alcohols via Aziridiniums : This review discusses the rearrangement of beta-amino alcohols, which can involve intermediates and mechanisms potentially relevant to synthesizing or modifying compounds like 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one. Such processes are essential for developing synthetic routes and understanding reaction dynamics in organic chemistry (Métro et al., 2010).
Biological Activities and Applications
Toxicity of Aminoxyl Radicals : Investigates the toxicity and mutagenicity of aminoxyl radicals, providing a foundational understanding of the safety and potential biological effects of compounds with similar radical structures (Sosnovsky, 1992).
Metabolic Fate of Amitriptyline, Nortriptyline, and Amitriptylinoxide : Offers insights into the oxidative metabolism of pharmaceuticals, relevant to understanding how compounds like 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one might be metabolized in biological systems (Breyer-Pfaff, 2004).
Pharmacological Potential
Mimosine Biological Activities : Discusses the diverse biological activities of mimosine, a non-protein amino acid with anti-cancer, anti-inflammation, and other activities. This review highlights the therapeutic potential of structurally unique amino acids (Nguyen & Tawata, 2016).
Paeonol Derivatives and Pharmacological Activities : Reviews the pharmacological effects of paeonol derivatives, which may inform the potential therapeutic applications of structurally related compounds like 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one (Wang et al., 2020).
Propriétés
IUPAC Name |
2-amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-12-6-4-9(3-5(6)10)7(11)2-8/h5-6,10H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCJXKBIBIAIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















